Fenretinide Glucuronide Monosodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

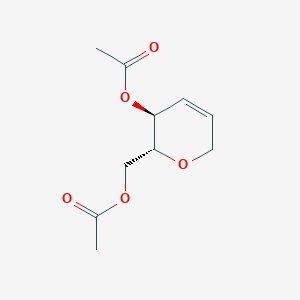

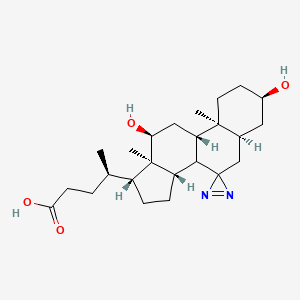

Fenretinide Glucuronide Monosodium Salt (FGMS) is a novel synthetic compound with a wide range of potential applications in scientific research and medical treatments. FGMS is a derivative of fenretinide, a synthetic retinoid that has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. FGMS is synthesized by the condensation of fenretinide with glucuronic acid and sodium monohydrogen phosphate. This compound has been extensively studied for its potential to target and modulate the activity of several enzymes and proteins, making it a promising agent for a variety of therapeutic and diagnostic applications.

Mecanismo De Acción

The mechanism of action of Fenretinide Glucuronide Monosodium Salt is thought to involve the binding of the compound to a specific retinoid receptor, which then initiates a cascade of events that leads to the modulation of various enzymes and proteins involved in cell growth and differentiation. Specifically, this compound is thought to bind to retinoic acid receptor gamma (RAR-γ), a nuclear receptor that is involved in the regulation of gene expression. Upon binding to RAR-γ, this compound is thought to activate a series of signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which ultimately leads to the modulation of various enzymes and proteins involved in cell growth and differentiation.

Biochemical and Physiological Effects

This compound has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. Specifically, this compound has been shown to modulate the activity of several enzymes involved in cell proliferation, apoptosis, and invasion. It has also been shown to modulate the activity of several transcription factors involved in gene expression and to modulate the activity of various proteins involved in inflammation and immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of Fenretinide Glucuronide Monosodium Salt for lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. This makes it a promising agent for a variety of therapeutic and diagnostic applications. However, there are some limitations that should be considered when using this compound for lab experiments. For example, the compound is unstable and can be degraded by light and heat. In addition, the compound is highly toxic and should be handled with caution.

Direcciones Futuras

The potential of Fenretinide Glucuronide Monosodium Salt for therapeutic and diagnostic applications has yet to be fully explored. Future studies should focus on identifying the exact mechanism of action of this compound and its potential to modulate the activity of various enzymes and proteins involved in disease processes. In addition, future studies should focus on developing more effective delivery systems for this compound, as well as identifying potential drug interactions and side effects. Finally, future studies should focus on identifying potential clinical applications of this compound, such as in cancer therapy and the treatment of inflammatory and immune disorders.

Métodos De Síntesis

Fenretinide Glucuronide Monosodium Salt is synthesized by a condensation reaction between fenretinide and glucuronic acid in the presence of sodium monohydrogen phosphate. The reaction is carried out in aqueous solution at a pH of 7.0-7.5 and a temperature of 25-30°C. The reaction is catalyzed by a tertiary amine, such as triethylamine, and the product is isolated by precipitation with ethanol. The isolated product is then purified by recrystallization from aqueous ethanol.

Aplicaciones Científicas De Investigación

Fenretinide Glucuronide Monosodium Salt has been extensively studied for its potential to target and modulate the activity of various enzymes and proteins involved in cell growth and differentiation. It has been used in studies to investigate the effects of retinoid signaling on cancer cell proliferation, apoptosis, and invasion. This compound has also been used to study the effects of retinoid signaling on the regulation of gene expression and its potential to modulate the activity of various transcription factors. In addition, this compound has been studied for its potential to modulate the activity of various proteins involved in inflammation and immune responses.

Propiedades

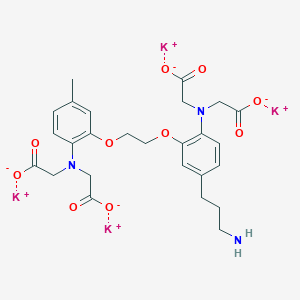

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenretinide Glucuronide Monosodium Salt involves the conversion of Fenretinide to Fenretinide Glucuronide, followed by the addition of monosodium salt to the glucuronide.", "Starting Materials": [ "Fenretinide", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Fenretinide is dissolved in methanol and reacted with glucuronic acid in the presence of sodium hydroxide to form Fenretinide Glucuronide.", "Step 2: The resulting Fenretinide Glucuronide is then purified and dried.", "Step 3: The purified Fenretinide Glucuronide is dissolved in water and monosodium salt is added to the solution.", "Step 4: The resulting Fenretinide Glucuronide Monosodium Salt is then purified and dried." ] } | |

| 76177-99-6 | |

Fórmula molecular |

C₃₂H₄₀NNaO₈ |

Peso molecular |

589.65 |

Sinónimos |

N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)